molecular formula C14H16INO3S B11828145 (1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

Cat. No.: B11828145
M. Wt: 405.25 g/mol
InChI Key: RJTLSVRGCQGPMY-KGLIPLIRSA-N
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Description

(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[410]heptane-1-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the iodo group: This is often done via halogenation reactions using iodine or iodine-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or cyanides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the primary alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may be optimized to enhance its pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde involves its interaction with specific molecular targets. The iodo group and the sulfonyl group may play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde is unique due to its bicyclic structure and the presence of multiple functional groups, which provide a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C14H16INO3S

Molecular Weight

405.25 g/mol

IUPAC Name

(1R,6R)-6-iodo-3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

InChI

InChI=1S/C14H16INO3S/c1-11-2-4-12(5-3-11)20(18,19)16-7-6-14(15)8-13(14,9-16)10-17/h2-5,10H,6-9H2,1H3/t13-,14+/m1/s1

InChI Key

RJTLSVRGCQGPMY-KGLIPLIRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@]3(C[C@@]3(C2)C=O)I

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC3(C2)C=O)I

Origin of Product

United States

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